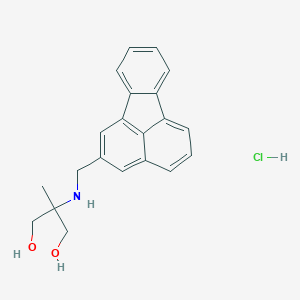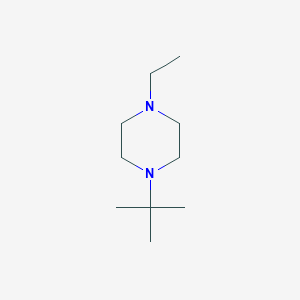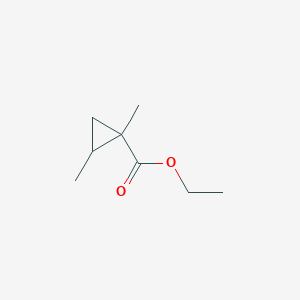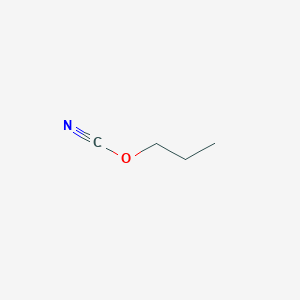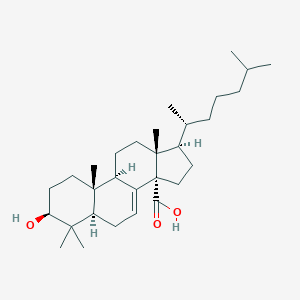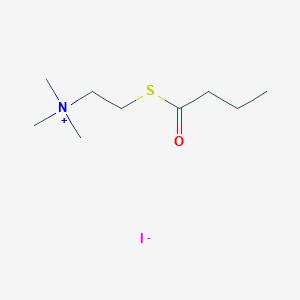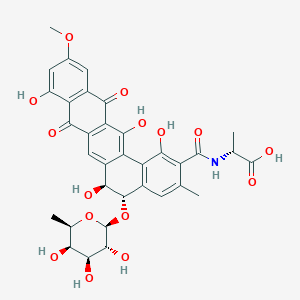
Dexylosylbenanomicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexylosylbenanomicin A is a natural product that belongs to the class of benanomicin antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. MK498-98F1 in 2017. Dexylosylbenanomicin A has shown promising results in the treatment of bacterial infections, especially those caused by drug-resistant pathogens.
Aplicaciones Científicas De Investigación
Structural Analysis and Derivation
- Dexylosylbenanomicins A and B are derived chemically from benanomicins A and B, respectively. These compounds, along with others like 2'-demethylbenanomicin A and 7-methoxybenanomicinone, were isolated from the culture filtrate of Actinomadura sp. MH193-16F4. Their structures were elucidated through spectral analyses (Kondo, Gomi, Uotani, Inouye, & Takeuchi, 1991).
Potential in Nanotechnology and Drug Delivery Systems
- Dexylosylbenanomicin A, by virtue of its chemical structure, may have potential applications in the field of nanotechnology and drug delivery systems. Research on similar substances like dextran and its derivatives has shown the possibility of precise control over their chemical sequence and modification of various properties like hydrophilicity and temperature sensitivity. Such modifications can significantly expand the application of these substances in drug delivery systems (Huang & Huang, 2018).
Use in Biomedical Applications and Biopolymers
- The structural features of dexylosylbenanomicin A might make it a candidate for exploration in biomedical applications, particularly in the development of biopolymers for medical use. The research on microbial exopolysaccharides, for instance, demonstrates their extensive medical applications, ranging from plasma expanders to pharmaceutical excipients. Biopolymers derived from such compounds are being increasingly utilized for controlled drug delivery, vaccine adjuvants, and diagnostic imaging systems (Moscovici, 2015).
Implications in Software Design for Scientific Research
- While not directly related to dexylosylbenanomicin A, advancements in software design for empowering scientists can indirectly facilitate research into such compounds. Tools like the Taverna Workbench and myExperiment social website, which support the sharing and automation of scientific workflows, could be pivotal in accelerating research on dexylosylbenanomicin A and similar compounds (De Roure & Goble, 2009).
Propiedades
Número CAS |
133806-62-9 |
|---|---|
Nombre del producto |
Dexylosylbenanomicin A |
Fórmula molecular |
C34H33NO15 |
Peso molecular |
695.6 g/mol |
Nombre IUPAC |
(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C34H33NO15/c1-9-5-16-21(27(41)18(9)32(45)35-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(37)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(36)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,36-37,40-44H,1-4H3,(H,35,45)(H,46,47)/t10-,11-,23+,26+,29+,30-,31+,34+/m1/s1 |
Clave InChI |
PRUXMUKWYBVNMB-JAULALIESA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
Otros números CAS |
133806-62-9 |
Sinónimos |
desxylosyl-benanomicin A dexylosylbenanomicin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



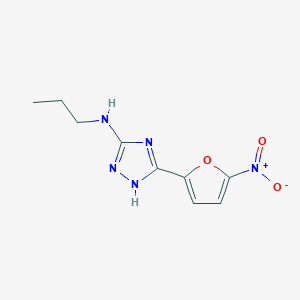
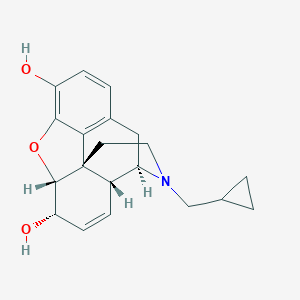
![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
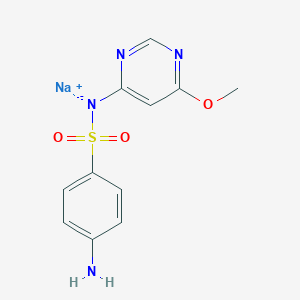
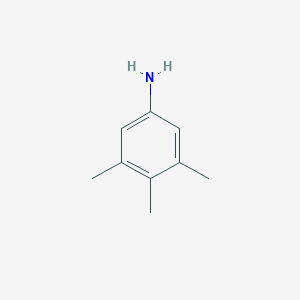

![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
